molecular formula C8H12O3 B8775751 4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one CAS No. 86005-11-0

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B8775751
CAS No.: 86005-11-0
M. Wt: 156.18 g/mol
InChI Key: JRWPVOZCMZLTMF-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is an organic compound with the molecular formula C8H12O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a tert-butyl group and a methyl group attached to the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-5-methyl-1,3-dioxol-2-one typically involves the reaction of tert-butyl alcohol with methyl glyoxalate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally require a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of 4-tert-butyl-5-methyl-1,3-dioxol-2-one follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups on the dioxolane ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

86005-11-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-tert-butyl-5-methyl-1,3-dioxol-2-one

InChI

InChI=1S/C8H12O3/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3

InChI Key

JRWPVOZCMZLTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Forty-four g of a 12.5% solution of phosgene in toluene is added over 30 min to a well stirred solution of 4,4-dimethyl-2-hydroxy-3-pentanone (4.85 g, 37.3 mmol) in toluene, 90 ml, at 0°-5° C. Following this addition, a solution of pyridine, 11.4 ml, in toluene, 25 ml, is then added to the cooled reaction mixture over 30 min. After stirring at 20°-25° C. for 20 hours, the reaction mixture is washed with 3N HCl and water saturated with NaCl. The toluene extract is dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. After addition of p-toluenesulfonic acid hydrate, 100 mg, to the residue, it is stirred neat at 160° C for 24 hours. The resulting black liquid is dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution and a saturated sodium chloride solution and dried over anhydrous sodium sulfate. After filtering and concentrating under reduced pressure, the residue is distilled to give 3.5 g of product, bp 82°-4° C. at 3mm.
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